18-Methyl-19-nortestosterone

Description

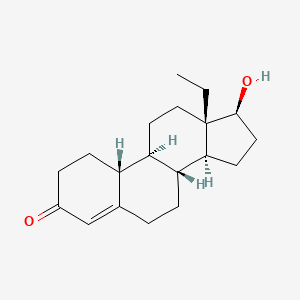

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-13-ethyl-17-hydroxy-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,14-18,21H,2-10H2,1H3/t14-,15+,16+,17-,18-,19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYZQDCRLYHHHP-ZOFHRBRSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@H]34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101237364 |

Source

|

| Record name | Gon-4-en-3-one, 13-ethyl-17-hydroxy-, (17β)-(±)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101237364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

793-54-4, 793-55-5 |

Source

|

| Record name | Gon-4-en-3-one, 13-ethyl-17-hydroxy-, (17β)-(±)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=793-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Ethyl-17-hydroxy-gon-4-en-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000793544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-Methyl-19-nortestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000793555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-methyl-19-nortestosterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gon-4-en-3-one, 13-ethyl-17-hydroxy-, (17β)-(±)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101237364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17.BETA.-HYDROXY-13.BETA.-ETHYL-4-GONEN-3-ONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B802ECT5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 18-METHYL-19-NORTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AL6ML53DZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

18-Methyl-19-nortestosterone chemical structure and properties

Chemical Identity, Synthesis, and Pharmacological Profile of 13-Ethyl-17-hydroxygon-4-en-3-one

Executive Summary

18-Methyl-19-nortestosterone , scientifically defined as 13-ethyl-17-hydroxygon-4-en-3-one , represents a pivotal scaffold in steroid chemistry. It serves as the parent "gonane" nucleus for a generation of high-potency synthetic progestins (e.g., Levonorgestrel) and anabolic-androgenic steroids (e.g., Norbolethone).

Unlike standard androstanes or estranes, which possess a C13-methyl group, this molecule features a C13-ethyl group . This structural homologation—often colloquially termed "18-methyl" because it extends the C18 methyl carbon—dramatically alters the steric environment of the steroid D-ring, significantly enhancing binding affinity for the Progesterone Receptor (PR) while retaining potent Androgen Receptor (AR) activity.

This guide provides a comprehensive technical analysis of its structure, total synthesis via the Torgov reaction, and pharmacological properties.

Chemical Structure and Properties[1][2][3][4][5][6][7][8][9][10]

Nomenclature and Identity

The nomenclature "18-methyl" can be deceptive. In standard steroid numbering, carbon 18 is the angular methyl group attached to carbon 13. Adding a methyl group to C18 converts the C13-substituent from a methyl (-CH₃) to an ethyl (-CH₂CH₃). Thus, the molecule is a gonane derivative.

| Property | Specification |

| IUPAC Name | (8R,9S,10R,13S,14S,17S)-13-ethyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

| Common Synonyms | 13-Ethyl-19-nortestosterone; 18-Methylnandrolone; 13 |

| Chemical Formula | C |

| Molecular Weight | 288.43 g/mol |

| CAS Number | 793-54-4 |

| Stereochemistry | 13 |

Structural Comparative Analysis

The following diagram illustrates the structural evolution from Nandrolone (Estrane) to the 18-Methyl scaffold (Gonane) and its 17

Caption: Structural relationship showing the C13-homologation defining the 18-methyl series.[1][2][3][4]

Pharmacological Profile[4][5][6][7][8][19]

Mechanism of Action

18-Methyl-19-nortestosterone acts as a dual agonist at the Androgen Receptor (AR) and Progesterone Receptor (PR).

-

Progestogenic Potency: The ethyl group at C13 creates a tighter hydrophobic interaction within the PR ligand-binding pocket compared to the methyl group of norethisterone. This structural feature is responsible for the high potency of gonane progestins.

-

Anabolic/Androgenic Ratio: Like its parent nandrolone, it exhibits a favorable anabolic-to-androgenic ratio.[5] However, the lack of 17

-alkylation reduces its oral bioavailability and hepatotoxicity compared to Norbolethone.

Metabolic Fate

The molecule is metabolized via:

-

Reduction: 5

-reduction to the dihydro- variant (though 19-nor compounds often have reduced 5 -

Hydroxylation: Hepatic hydroxylation at C6 or C16.

-

Aromatization: 19-nor compounds aromatize poorly; the steric bulk of the 13-ethyl group further hinders interaction with the aromatase enzyme, making estrogenic side effects (gynecomastia) less likely via direct conversion, though progestogenic activity can mimic estrogenic effects in breast tissue.

Total Synthesis Protocol (Torgov Pathway)

Because introducing an ethyl group at C13 of a pre-existing steroid nucleus is chemically inefficient, 18-Methyl-19-nortestosterone is synthesized de novo using the Torgov reaction . This route constructs the gonane skeleton from non-steroidal precursors.

Synthesis Diagram

Caption: The Torgov total synthesis route to 13-ethyl-gonane derivatives.

Detailed Methodology

Step 1: Coupling (Torgov Reaction)

-

Reagents: 6-methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalene-1-ol, 2-ethyl-1,3-cyclopentanedione.

-

Catalyst: Triton B or Potassium hydroxide in methanol.

-

Process: The vinyl alcohol is coupled with the dione. The use of 2-ethyl-1,3-cyclopentanedione is the critical step that establishes the "18-methyl" (13-ethyl) moiety.

Step 2: Cyclization

-

Reagents: p-Toluenesulfonic acid (PTSA) in benzene or toluene.

-

Condition: Reflux with Dean-Stark trap.

-

Mechanism: Acid-catalyzed cyclization closes the C-ring, forming the tetracyclic gonane skeleton (13-ethyl-3-methoxygona-1,3,5(10),8,14-pentaen-17-one).

Step 3: Stereoselective Reduction

-

Reagents: Hydrogen gas, Palladium on Calcium Carbonate (Pd/CaCO

) or Raney Nickel. -

Outcome: Reduces the 14(15) double bond to establish the trans-C/D ring junction (natural configuration).

Step 4: Birch Reduction

-

Reagents: Lithium metal in liquid ammonia, THF, t-butanol (proton source).

-

Process: Reduces the aromatic A-ring to the 2,5(10)-diene enol ether.

Step 5: Hydrolysis and Ketone Reduction

-

Hydrolysis: Treatment with weak acid (Oxalic acid or Acetic acid) hydrolyzes the enol ether to the 3-ketone-4-ene (conjugated system).

-

Reduction: Sodium Borohydride (NaBH

) in methanol at 0°C selectively reduces the C17 ketone to the 17

Regulatory and Safety Status

Controlled Substance Classification

As a structural isomer/homologue of 19-nortestosterone, 18-Methyl-19-nortestosterone falls under "designer steroid" legislation in many jurisdictions.

-

USA: Classified as a Schedule III Controlled Substance under the Anabolic Steroid Control Act (often covered by the catch-all clause for salts, esters, and isomers of listed steroids).

-

WADA: Explicitly banned in sports under Section S1 (Anabolic Agents).

Toxicology

-

Hepatotoxicity: Lacking the 17

-alkyl group found in Norbolethone or Methyltestosterone, 18-Methyl-19-nortestosterone exhibits significantly lower liver strain (cholestasis risk is reduced). -

Endocrine Disruption: Due to high progestogenic activity, it may cause suppression of the Hypothalamic-Pituitary-Gonadal (HPG) axis more rapidly than pure androgens.

References

-

Edgren, R. A., & Smith, H. (1963). Biological effects of 13-ethyl-17-hydroxygon-4-en-3-one. Steroids. Link

-

Smith, H., et al. (1964). Totally synthetic steroid hormones. 13-Ethyl-gonane derivatives. Journal of the Chemical Society. Link

-

Death, A. K., et al. (2004). Tetrahydrogestrinone is a potent androgen and progestin. Journal of Clinical Endocrinology & Metabolism. Link

-

United States Patent US3959322A . (1976). Synthesis of 13-alkyl-gon-4-ones. Link

-

World Anti-Doping Agency . (2024). The Prohibited List. Link

Sources

An In-Depth Technical Guide to 18-Methylnandrolone and its Interaction with the Androgen Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 18-Methylnandrolone

18-Methylnandrolone, also known as 13-ethyl-17β-hydroxygon-4-en-3-one, is a synthetic anabolic-androgenic steroid (AAS) and a derivative of nandrolone (19-nortestosterone). The structural modification, specifically the addition of a methyl group at the C18 position (or more accurately, an ethyl group at C13 from a gonane steroid core perspective), distinguishes it from its parent compound. Such modifications to the steroid backbone are typically introduced to alter the pharmacokinetic and pharmacodynamic properties, including oral bioavailability, metabolic stability, and receptor binding affinity. The primary biological target of 18-methylnandrolone, like other AAS, is the androgen receptor, a ligand-activated transcription factor that mediates the physiological effects of androgens such as testosterone and dihydrotestosterone (DHT).

The anabolic-to-androgenic ratio is a critical parameter for synthetic steroids, with the goal often being to maximize the desirable anabolic effects (e.g., muscle growth) while minimizing the undesirable androgenic side effects (e.g., virilization). This ratio is intrinsically linked to the compound's interaction with the androgen receptor in different tissues.

The Androgen Receptor: A Primer

The androgen receptor is a member of the nuclear receptor superfamily. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to an androgenic ligand, the receptor undergoes a conformational change, leading to the dissociation of HSPs, dimerization, and translocation into the nucleus. Within the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade ultimately results in the physiological responses associated with androgens.

Androgen Receptor Binding Affinity: The Core of Activity

The binding affinity of a steroid for the androgen receptor is a primary determinant of its biological potency. A higher binding affinity generally correlates with a greater biological response at a given concentration. The affinity is typically quantified using parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the relative binding affinity (RBA).

While specific, peer-reviewed quantitative data for the androgen receptor binding affinity of 18-methylnandrolone is not prominently available, the scientific literature contains extensive data on its parent compound, nandrolone, and other related anabolic steroids. For context, nandrolone itself exhibits a strong binding affinity for the androgen receptor, often comparable to or greater than that of testosterone. It is hypothesized that the 18-methyl modification could influence this affinity, though empirical data is required for confirmation.

Table 1: Comparative Androgen Receptor Binding Affinity of Select Steroids

| Compound | Relative Binding Affinity (RBA) (%) |

| 18-Methylnandrolone | Data not available in searched resources |

| Nandrolone (19-Nortestosterone) | ~100-120 (relative to testosterone) |

| Testosterone | 100 (by definition) |

| Dihydrotestosterone (DHT) | ~150-250 (relative to testosterone) |

| Methyltrienolone (R1881) | ~200-300 (relative to testosterone) |

Note: RBA values can vary between studies depending on the experimental conditions, such as the source of the receptor (e.g., rat prostate cytosol, recombinant human AR) and the radioligand used.

Experimental Protocol: In Vitro Competitive Radioligand Binding Assay for the Androgen Receptor

The following is a detailed, step-by-step methodology for a competitive radioligand binding assay, a standard procedure to determine the binding affinity of a test compound like 18-methylnandrolone for the androgen receptor. This protocol is based on established methods for assessing androgen receptor binding.[1]

Objective: To determine the relative binding affinity (RBA) of 18-methylnandrolone for the androgen receptor by quantifying its ability to displace a radiolabeled androgen from the receptor.

Materials:

-

Receptor Source: Rat ventral prostate cytosol or purified recombinant human androgen receptor.

-

Radioligand: [³H]-Methyltrienolone (R1881), a high-affinity synthetic androgen.

-

Reference Compound: Unlabeled Methyltrienolone (R1881) or Dihydrotestosterone (DHT).

-

Test Compound: 18-Methylnandrolone.

-

Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor.

-

Scintillation Cocktail.

-

Multi-well plates and filtration apparatus.

-

Scintillation counter.

Methodology:

-

Receptor Preparation:

-

If using rat prostate, the tissue is homogenized in a buffer and centrifuged to obtain the cytosolic fraction containing the androgen receptor.

-

If using a recombinant receptor, it is diluted to the appropriate concentration in the assay buffer.

-

-

Assay Setup:

-

A series of dilutions of the test compound (18-methylnandrolone) and the reference compound are prepared.

-

In a multi-well plate, the receptor preparation is incubated with a fixed concentration of the radioligand ([³H]-R1881) and varying concentrations of either the unlabeled reference compound or the test compound.

-

Control wells are included for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled reference compound).

-

-

Incubation:

-

The plate is incubated, typically overnight at 4°C, to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand is retained on the filter, while the unbound radioligand passes through.

-

The filters are washed with cold buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

The filter discs are placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity on each filter is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined for both the reference compound and the test compound.

-

The Relative Binding Affinity (RBA) is calculated using the following formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100

-

Visualizing Key Processes

Diagram 1: Competitive Androgen Receptor Binding Assay Workflow

Caption: Workflow of a competitive androgen receptor binding assay.

Diagram 2: Canonical Androgen Receptor Signaling Pathway

Caption: The canonical androgen receptor signaling pathway.

Conclusion

18-Methylnandrolone remains a compound of interest for researchers in endocrinology and drug development due to its structural relationship to nandrolone and its potential for a distinct pharmacological profile. While direct, quantitative data on its androgen receptor binding affinity is elusive in readily accessible literature, the established methodologies for determining such parameters are well-defined. This guide provides the necessary theoretical and practical framework for researchers to design and execute experiments to elucidate the precise binding characteristics of 18-methylnandrolone. Future studies are essential to fully characterize its interaction with the androgen receptor and to understand its potential as a therapeutic agent or its implications as a performance-enhancing substance.

References

-

Protocol for Androgen Receptor Competitive Binding Assay - Appendix B1 of ICCVAM AR Binding BRD (2002). (2002, October 1). Final version of EPA Work Assignment 2-19 Appendix B. [Link]

Sources

Technical Comparative Analysis: 18-Methyl-19-nortestosterone vs. 19-nortestosterone

[1]

Executive Summary

This guide provides a rigorous pharmacological comparison between 19-nortestosterone (Nandrolone) and its C13-homologated derivative, 18-methyl-19-nortestosterone (chemically defined as 13

While both compounds belong to the 19-nor family—characterized by the removal of the C19 methyl group to enhance the anabolic-to-androgenic ratio—the extension of the angular methyl group at C13 to an ethyl group (referred to as "18-methyl") shifts the steroid nucleus from an Estrane to a Gonane . This structural modification drastically alters receptor selectivity, metabolic stability, and progestogenic cross-reactivity.

Structural Pharmacology & SAR: The Gonane Shift

The core distinction lies in the D-ring angular alkyl group. This modification is not merely steric; it fundamentally alters the ligand's fit within the hydrophobic pocket of the Androgen Receptor (AR) and Progesterone Receptor (PR).

The C13-Ethyl Modification[2]

-

19-nortestosterone (Estrane): Possesses a standard methyl group at C13. This allows for a "loose" fit in the AR ligand-binding domain (LBD), which is tightened by the removal of the C19 methyl, resulting in high affinity.

-

18-Methyl-19-nortestosterone (Gonane): The C13-ethyl group increases hydrophobicity and steric bulk. This modification generally enhances binding affinity to the AR but, more critically, creates a high-affinity pharmacophore for the Progesterone Receptor (PR) .

Graphviz Visualization: SAR Logic Flow

The following diagram illustrates the structural divergence and its downstream pharmacological effects.

Figure 1: Structural Activity Relationship (SAR) describing the shift from Estrane to Gonane pharmacology.

Pharmacodynamics: Receptor Kinetics

The defining characteristic of 18-methylated steroids is their "hybrid" activity. While Nandrolone is a pure anabolic-androgenic steroid (AAS) with moderate progestogenic activity, 18-methyl-19-nor is a potent progestin-androgen .

Androgen Receptor (AR) Binding

Both compounds exhibit high affinity for the AR, significantly exceeding that of Testosterone.[1]

-

Nandrolone: RBA (Relative Binding Affinity) ~150% of Testosterone.

-

18-Methyl-19-nor: RBA ~150–200% of Testosterone. The ethyl group at C13 fills the hydrophobic pocket of the AR LBD more completely than the methyl group, stabilizing the active conformation.

Progesterone Receptor (PR) Cross-Reactivity

This is the critical divergence point.

-

Nandrolone: Binds to PR with ~20% the affinity of Progesterone.[2] This contributes to suppressive effects on LH/FSH but is generally manageable.

-

18-Methyl-19-nor: Binds to PR with >100% the affinity of Progesterone . This high progestogenic activity can lead to significant water retention, suppression of endogenous testosterone, and unique side effects (e.g., progestogenic gynecomastia) independent of estrogen conversion.[2]

Data Synthesis: Binding Profiles

| Parameter | 19-nortestosterone (Nandrolone) | 18-Methyl-19-nortestosterone (Gonane) |

| Nucleus | Estrane | Gonane |

| AR Affinity (vs. Test) | ~150% | ~180% |

| PR Affinity (vs. Prog) | ~20% (Weak) | >100% (Strong) |

| 5 | 5 | 18-Methyl-5 |

| Myotrophic Potency | High | Very High |

| Androgenic Potency | Low | Low |

Metabolic Fate & The "Dissociation" Mechanism

The high anabolic-to-androgenic ratio (Dissociation Index) of both compounds relies on their metabolic activation (or inactivation) in specific tissues.

The 5 -Reductase "Safety Valve"

In androgenic tissues (prostate, skin), Testosterone is converted by 5

-

Nandrolone: Converted to 5

-Dihydronandrolone (DHN) .[3] Unlike DHT, DHN binds weaker to the AR than its parent.[3] This reduces androgenic signaling in the prostate while maintaining anabolic signaling in muscle (which lacks 5 -

18-Methyl-19-nor: Undergoes a similar reduction to 18-Methyl-DHN . This metabolite also exhibits reduced affinity compared to the parent, preserving the favorable anabolic/androgenic ratio.

Metabolic Stability

The 18-methyl (13-ethyl) group adds steric bulk near the D-ring. This hinders 17

Experimental Protocol: The Hershberger Assay

To empirically validate the anabolic vs. androgenic potency of these compounds, the Hershberger Bioassay is the gold standard. This protocol relies on the differential weight gain of androgen-dependent tissues in castrated rats.[4]

Protocol Overview

-

Subject: Peripubertal Castrated Male Rats (Wistar or Sprague-Dawley).

-

Duration: 10 consecutive days of treatment.

-

Endpoints:

Step-by-Step Methodology

-

Castration: Perform orchiectomy on Day 0 to eliminate endogenous androgens. Allow 7 days for regression of target tissues.

-

Treatment Groups (n=6):

-

Vehicle Control (Corn Oil).

-

Reference: Testosterone Propionate (TP) 0.4 mg/kg/day s.c.

-

Test A: 19-nortestosterone (varying doses).

-

Test B: 18-Methyl-19-nortestosterone (varying doses).

-

-

Administration: Subcutaneous injection (s.c.) or Oral gavage (p.o.) daily for 10 days.

-

Necropsy: On Day 11, excise LABC, VP, and SV. Weigh wet tissues to nearest 0.1 mg.

-

Analysis: Calculate the ratio of LABC weight gain (Myotrophic) vs. VP weight gain (Androgenic).

Graphviz Visualization: Assay Workflow

Figure 2: Workflow for the Hershberger Bioassay to determine Anabolic-Androgenic Dissociation.

Conclusion & Strategic Implications

For researchers developing selective androgen receptor modulators (SARMs) or steroidal therapeutics:

-

Potency: 18-Methyl-19-nortestosterone represents a "super-nandrolone" in terms of anabolic potency per milligram, driven by higher receptor affinity and metabolic resistance.

-

Selectivity: It retains the favorable "DHN-like" safety profile regarding androgenic side effects (prostate sparing).

-

The Progestin Trap: The limiting factor for 18-methyl variants is their massive progestogenic activity. Unlike Nandrolone, which has manageable PR interaction, 18-methyl variants act as potent progestins, necessitating careful monitoring of prolactin pathways and HPTA suppression during trials.

References

-

OECD Guidelines for the Testing of Chemicals. (2009). Test No. 441: Hershberger Bioassay in Rats. OECD Publishing. [Link]

-

Kumar, N., et al. (1999). The biological activity of 7 alpha-methyl-19-nortestosterone is not amplified in male reproductive tract as is that of testosterone.[4] Endocrinology. [Link](Context: mechanistic comparison of non-reducible androgens).

-

Sitruk-Ware, R. (2004). Pharmacological profile of progestins. Maturitas. [Link](Context: 13-ethyl gonane pharmacology).

-

Attardi, B. J., et al. (2010). Development of dimethandrolone 17beta-undecanoate (DMAU) as an oral male hormonal contraceptive. Journal of Andrology. [Link](Context: 19-nor derivative potency).

-

Death, A. K., et al. (2004). Tetrahydrogestrinone is a potent androgen and progestin. The Journal of Clinical Endocrinology & Metabolism. [Link](Context: 18-methyl/13-ethyl structural effects on AR/PR binding).

Sources

- 1. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - Pan - Translational Andrology and Urology [tau.amegroups.org]

- 2. swolverine.com [swolverine.com]

- 3. Nandrolone - Wikipedia [en.wikipedia.org]

- 4. The biological activity of 7 alpha-methyl-19-nortestosterone is not amplified in male reproductive tract as is that of testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. anabolicminds.com [anabolicminds.com]

- 6. mysupplementstore.com [mysupplementstore.com]

- 7. wjpls.org [wjpls.org]

- 8. CAS 1235-15-0: Norbolethone | CymitQuimica [cymitquimica.com]

- 9. Anabolic steroid - Wikipedia [en.wikipedia.org]

Metabolic Pathway of Methoxydienone to 18-Methyl-19-Nortestosterone

Content Type: Technical Guide / Whitepaper Audience: Researchers, Forensic Toxicologists, and Drug Development Scientists

Executive Summary

This technical guide delineates the bioactivation and metabolic fate of Methoxydienone (13-ethyl-3-methoxy-gona-2,5(10)-dien-17-one), a synthetic pro-drug steroid often identified in "grey market" supplements. The focus is on its conversion to the bioactive target 18-methyl-19-nortestosterone (13-ethyl-17

Unlike endogenous steroids, this pathway requires a hybrid transformation sequence: chemical hydrolysis (gastric phase) followed by enzymatic reduction (hepatic phase). Understanding this pathway is critical for forensic analysis (doping control), toxicology assessments, and the design of gonane-based therapeutics.

Molecular Architecture & Precursor Identity

To understand the pathway, we must first rigorously define the starting material and the target metabolite. The nomenclature "18-methyl" refers to the extension of the C13 angular methyl group to an ethyl group, a hallmark of gonane derivatives (e.g., Levonorgestrel).

| Compound | Common Name | IUPAC Designation | Key Structural Features |

| Precursor | Methoxydienone (Max LMG) | 13-ethyl-3-methoxy-gona-2,5(10)-dien-17-one | [1][2] • Enol Ether: 3-methoxy-2,5(10)-diene system (Acid labile)• 17-Ketone: Requires reduction[3][4]• 13-Ethyl: "18-methyl" backbone |

| Intermediate | 18-Methyl-Norandrostenedione | 13-ethyl-gon-4-en-3,17-dione | • Enone: 3-keto-4-ene (Bioactive A-ring)• 17-Ketone: Pro-drug form |

| Target | 18-Methyl-19-Nortestosterone | 13-ethyl-17 | • 17 |

Phase I: Chemical Bioactivation (Gastric Hydrolysis)

The primary activation step of Methoxydienone is non-enzymatic . The 3-methoxy-2,5(10)-diene moiety is a "masked" ketone, designed to survive the pill manufacturing process but rapidly hydrolyze upon contact with gastric acid (pH 1.5–3.5).

Mechanism of Action

-

Protonation: The

-carbon of the enol ether (C6 or C10) is protonated by gastric acid. -

Oxonium Formation: A resonance-stabilized oxonium ion is formed.

-

Hydrolysis: Water attacks the C3 position, collapsing the ether to a ketone.

-

Isomerization: The resulting

-unsaturated ketone (5(10)-ene) isomerizes to the thermodynamically stable

Note: This step converts the inactive pro-drug into the androgenic 3-keto-4-ene steroid skeleton.

Figure 1: The acid-catalyzed hydrolysis mechanism converting the methoxy-diene pro-drug into the active steroid core.

Phase II: Hepatic Metabolism (Enzymatic Reduction)

Following gastric hydrolysis and intestinal absorption, the intermediate (13-ethyl-gon-4-en-3,17-dione ) enters the portal circulation. The liver performs the critical reduction at C17 to generate the target "Testosterone-like" metabolite.

The 17 -HSD Pathway

The conversion of the 17-ketone to the 17

-

Substrate: 13-ethyl-gon-4-en-3,17-dione.

-

Enzyme: 17

-HSD Type 3 (Testes) or Type 5 (Peripheral/Liver). -

Cofactor: NADPH.

-

Product: 18-Methyl-19-Nortestosterone (Active Drug).[5]

Downstream Clearance

Unlike testosterone, 19-nor (and specifically 13-ethyl) steroids are resistant to aromatization (conversion to estrogen) due to the lack of the C19 methyl group. However, they are substrates for:

-

5

-Reductase: Reduces the A-ring (though 19-nor compounds often have lower affinity). -

UGT/SULT: Conjugation of the 17

-hydroxyl group for urinary excretion.

Figure 2: The enzymatic reduction pathway occurring primarily in the liver.

Experimental Validation Protocols

To verify this pathway in a research setting, the following self-validating protocols are recommended. These distinguish between the chemical instability of the pro-drug and the biological activity of the metabolite.

Protocol A: In Vitro Simulated Gastric Hydrolysis (SGF)

Purpose: To prove the non-enzymatic conversion of Methoxydienone to the 3-keto steroid.

-

Preparation: Prepare Simulated Gastric Fluid (SGF) USP (pH 1.2, pepsin-free).

-

Incubation: Dissolve Methoxydienone (1 mg) in methanol (100 µL) and spike into SGF (10 mL) at 37°C.

-

Sampling: Aliquot 500 µL at T=0, 5, 15, 30, and 60 minutes.

-

Quenching: Neutralize immediately with 1M NaOH or extract into ethyl acetate.

-

Analysis: Analyze via GC-MS or LC-MS/MS.

-

Success Criteria: Disappearance of parent peak (m/z 300) and appearance of hydrolyzed product (m/z 286 for dione).

-

Protocol B: In Vivo Urinary Metabolite Confirmation

Purpose: To detect the 17-reduced target metabolite (18-methyl-19-nortestosterone).

| Step | Procedure Details | Rationale |

| 1. Sample Prep | Enzymatic hydrolysis of urine (E. coli | Frees the steroid from Phase II conjugates (glucuronides) for detection. |

| 2. Extraction | Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (TBME) at pH 9.6. | Optimizes recovery of neutral steroids while excluding acidic interferences. |

| 3. Derivatization | MSTFA/NH4I/Dithioerythritol (1000:2:4) at 60°C for 15 mins. | Converts hydroxyl/enol groups to TMS derivatives for GC-MS stability. |

| 4. Detection | GC-MS/MS (EI Mode). Monitor transitions for bis-TMS derivative of 18-methyl-19-NT. | Target Ions: Molecular ion and characteristic D-ring fragments specific to 13-ethyl steroids. |

References

-

Geldof, L. et al. (2022). Detection of 18-methyl steroids: Case report on a forensic urine sample and corresponding dietary supplements. Drug Testing and Analysis.

-

BenchChem Technical Division. (2025). Synthesis of 13-ethyl-3-methoxygona-2,5(10)-dien-17-one: A Technical Guide.

-

Schänzer, W. (1996). Metabolism of anabolic androgenic steroids. Clinical Chemistry.

-

Friedel, A. et al. (2006). Mass spectrometric identification of 18-methyl-19-nortestosterone metabolites. Journal of Mass Spectrometry.

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Reference for Enol Ether Hydrolysis mechanism).

Sources

13-Ethyl-17-Hydroxygon-4-En-3-One: Nomenclature, Synthesis, and Analytical Profiling

Executive Summary

13-Ethyl-17-hydroxygon-4-en-3-one—frequently referred to as 18-methylnandrolone or Levonorgestrel EP Impurity K—is a critical synthetic steroid in modern pharmacology[1]. It serves a dual purpose: acting as a pivotal intermediate in the total synthesis of 13-ethyl-gonane progestins (such as levonorgestrel) and functioning as a pharmacologically active entity with pronounced anabolic and progestational properties. This technical guide deconstructs its IUPAC nomenclature, details its synthetic pathways, and outlines the rigorous analytical methodologies required for its profiling in drug development.

Chemical Identity and IUPAC Nomenclature

The systematic IUPAC name for this compound is (8R,9S,10R,13S,14S)-13-ethyl-17-hydroxy-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one [2].

Understanding the nomenclature requires deconstructing its structural components:

-

Gonane Nucleus (Cyclopenta[a]phenanthrene): The base structure is a 17-carbon tetracyclic hydrocarbon. Unlike natural human steroids (pregnanes, androstanes), the gonane core lacks the C10 and C13 methyl groups by default.

-

13-Ethyl Substitution: The defining feature is the ethyl group at the C13 position. This structural modification is the hallmark of the "norgestrel" family. The increased steric bulk of the ethyl group compared to a standard methyl group significantly enhances the lipophilicity and receptor binding affinity, slowing down hepatic metabolism.

-

4-en-3-one System: The A-ring contains a double bond between C4 and C5, conjugated with a ketone at C3. This α,β-unsaturated ketone is the universal pharmacophore required for high-affinity binding to androgen and progesterone receptors.

-

17-Hydroxy Group: The β-oriented hydroxyl group at C17 is essential for hydrogen bonding within the receptor ligand-binding domain (LBD).

Synthetic Pathways & Mechanistic Causality

The synthesis of 13-ethyl-gonanes cannot rely on semi-synthesis from natural plant sterols (like diosgenin) because natural sterols possess a 13-methyl group. Therefore, a total synthesis approach is required, culminating in the transformation of an aromatic precursor to the active 4-en-3-one system via a Birch reduction[3].

Protocol 1: Synthesis via Birch Reduction and Acidic Hydrolysis

Objective: To convert the aromatic A-ring of a 3-methoxy ether intermediate into the active α,β-unsaturated ketone[3]. Causality: The Birch reduction specifically targets electron-rich aromatic rings. The methoxy group at C3 directs the reduction to yield a 2,5(10)-diene, which acts as a masked enone. Subsequent acidic hydrolysis selectively cleaves the enol ether and isomerizes the double bond into conjugation with the ketone, driving the thermodynamic stability of the final product.

Step-by-Step Methodology:

-

Reaction Setup: Cool liquid ammonia (-33°C) in a dry-ice/acetone bath under a strict inert nitrogen atmosphere.

-

Substrate Addition: Dissolve the precursor (13-ethyl-3-methoxygona-1,3,5(10),8-tetraen-17-ol) in a co-solvent mixture of tetrahydrofuran (THF) and a proton donor (e.g., tert-butanol) and add it to the ammonia.

-

Alkali Metal Reduction: Slowly add lithium metal in small pieces. The solution will turn a deep blue color, indicating the presence of solvated electrons. Stir for 2 to 4 hours.

-

Quenching: Quench the reaction by cautiously adding solid ammonium chloride until the blue color dissipates, followed by the evaporation of the ammonia.

-

Acidic Hydrolysis: Dissolve the crude 2,5(10)-diene intermediate in methanol. Add 10% aqueous hydrochloric acid (HCl) and reflux for 1 hour. (Mechanistic note: The acid protonates the enol ether, leading to the loss of methanol and the formation of a β,γ-unsaturated ketone, which rapidly isomerizes to the thermodynamically favored α,β-unsaturated 4-en-3-one).

-

Isolation & Validation: Neutralize the mixture with sodium bicarbonate, extract with ethyl acetate, and concentrate in vacuo. Validate the product formation via UV spectroscopy; the appearance of a strong absorption peak at ~240 nm confirms the conjugated enone system.

Caption: Synthetic workflow of 13-ethyl-17-hydroxygon-4-en-3-one via Birch reduction.

Pharmacological Profile & Receptor Binding

While primarily an intermediate, 13-ethyl-17-hydroxygon-4-en-3-one (18-methylnandrolone) exhibits potent biological activity[1]. The absence of the C19 methyl group (characteristic of 19-nortestosterone derivatives) removes steric hindrance, allowing for tighter binding to the Progesterone Receptor (PR) and Androgen Receptor (AR). The 13-ethyl substitution further prolongs the half-life of the receptor-ligand complex, resulting in sustained gene transcription.

Caption: Intracellular receptor signaling pathway activated by 18-methylnandrolone.

Analytical Methodologies & Impurity Profiling

In the pharmaceutical industry, 13-ethyl-17-hydroxygon-4-en-3-one is strictly monitored as Levonorgestrel EP Impurity K [4]. During the final ethynylation step in levonorgestrel synthesis (the addition of the 17α-ethynyl group), unreacted 18-methylnandrolone can carry over into the final Active Pharmaceutical Ingredient (API).

Quantitative Data Summary

| Property | Value | Clinical / Analytical Significance |

| Common Name | 18-Methylnandrolone | Indicates structural relation to nandrolone[1]. |

| Pharmacopeial ID | Levonorgestrel Impurity K | Regulated under European Pharmacopoeia (EP)[4]. |

| Molecular Formula | C₁₉H₂₈O₂ | Lacks the 2-carbon ethynyl group of the API[2]. |

| Molecular Weight | 288.42 g/mol | Differentiated from Levonorgestrel (312.45 g/mol ) via MS[1]. |

| UV Absorption Max | ~240 nm | Target wavelength for HPLC-UV quantification. |

| CAS Registry Number | 793-55-5 | Unique identifier for reference standard procurement[4]. |

Protocol 2: HPLC-UV Method for the Quantification of Impurity K

Objective: To separate and quantify Impurity K in a levonorgestrel API batch to ensure compliance with ICH guidelines. Causality: Because Impurity K lacks the 17α-ethynyl group, it is slightly less polar than levonorgestrel. A reversed-phase C18 column will retain Impurity K longer than the API, allowing for baseline resolution and accurate quantification.

Step-by-Step Methodology:

-

Standard Preparation: Accurately weigh 10 mg of Levonorgestrel EP Impurity K reference standard. Dissolve in 100 mL of mobile phase (Water:Acetonitrile, 40:60 v/v) to create a 100 µg/mL stock solution. Dilute to the target specification limit (e.g., 0.15% relative to the API concentration).

-

Sample Preparation: Dissolve 50 mg of the Levonorgestrel API in 50 mL of the mobile phase.

-

Chromatographic Conditions:

-

Column: Octadecylsilyl silica gel (C18), 250 mm × 4.6 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with Water:Acetonitrile (40:60 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer set at 240 nm.

-

Injection Volume: 20 µL.

-

-

System Suitability Validation: Inject the standard solution. The system is self-validating if the tailing factor is ≤ 1.5 and the theoretical plates are ≥ 5000.

-

Execution & Analysis: Inject the sample solution. Identify the peak corresponding to Impurity K based on the relative retention time (RRT). Calculate the percentage area relative to the main levonorgestrel peak to ensure it falls below the 0.15% pharmacopeial threshold.

Conclusion

The structural nuances of 13-ethyl-17-hydroxygon-4-en-3-one dictate its role both as a potent steroidal scaffold and a critical quality attribute in contraceptive manufacturing. By mastering its IUPAC nomenclature, synthetic origins via Birch reduction, and analytical behavior, drug development professionals can ensure the highest standards of API purity, regulatory compliance, and pharmacological efficacy.

References

-

PubChem, "(+/-)-13-Ethyl-17-hydroxygon-4-en-3-one | C19H28O2", nih.gov.[Link]

- Google Patents, "US3959322A - Synthesis of 13-alkyl-gon-4-ones", google.com.

Sources

- 1. 18-Methyl Nandrolone | CymitQuimica [cymitquimica.com]

- 2. (+/-)-13-Ethyl-17-hydroxygon-4-en-3-one | C19H28O2 | CID 21122962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3959322A - Synthesis of 13-alkyl-gon-4-ones - Google Patents [patents.google.com]

- 4. Levonorgestrel EP Impurity K | Manasa Life Sciences [manasalifesciences.com]

Pharmacodynamics and Receptor Binding Profiles of 18-Methylated 19-Nor Steroids: A Technical Whitepaper

Introduction & Structural Causality

The evolution of synthetic progestins is a masterclass in rational drug design, driven by the need to maximize progesterone receptor (PR) agonism while minimizing off-target steroid receptor activation. The 18-methylated 19-nor steroids—pharmacologically classified as 13-ethylgonanes or simply gonanes —represent a critical breakthrough in this domain[1].

The structural causality of this class is defined by two key modifications to the steroid backbone:

-

The 19-Nor Modification: Removal of the C19 methyl group from the testosterone skeleton (creating an estrane) inverts the androgen-to-progestin activity ratio.

-

The 18-Methyl Addition (13-Ethyl Substitution): Replacing the standard C13 methyl group with a C13 ethyl group yields the gonane class (e.g., levonorgestrel, gestodene, desogestrel).

The Mechanistic Result: The extended alkyl chain at C13 introduces critical steric bulk and lipophilicity. This ethyl group protrudes deeply into a highly specific hydrophobic cavity within the PR ligand-binding domain (LBD). This anchoring effect drastically reduces the dissociation rate (

Receptor Binding Profiles and Off-Target Causality

While the 13-ethyl substitution optimizes PR affinity, the flat, rigid planar structure of the gonane skeleton retains structural homology to dihydrotestosterone (DHT). Consequently, these molecules exhibit varying degrees of cross-reactivity with the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR)[3].

-

Levonorgestrel (LNG): The prototypical gonane. It exhibits massive PR affinity but retains significant AR affinity, which is the causal factor behind androgenic side effects such as altered lipid profiles (decreased HDL) and acne[2][3].

-

Gestodene: Features a

double bond in the D-ring. This conformational strain not only increases PR and AR affinity but unexpectedly introduces potent antimineralocorticoid (MR) and GR binding properties[2][4]. -

Desogestrel (Etonogestrel): Desogestrel is a prodrug rapidly metabolized in the liver to its active form, 3-keto-desogestrel (etonogestrel). The introduction of an 11-methylene group disrupts the optimal fit within the AR binding pocket, significantly reducing androgenicity while maintaining PR potency[2][5].

Quantitative Data: Relative Binding Affinities

The following table summarizes the receptor binding profiles of key 13-ethylgonanes. Data is normalized to standard reference ligands for each receptor[2].

| Progestogen (13-Ethylgonane) | PR Affinity | AR Affinity | GR Affinity | MR Affinity | SHBG Affinity |

| Promegestone (Standard) | 100% | 0% | 5% | 0% | 0% |

| Levonorgestrel | 150% | 45% | 1% | 75% | 50% |

| Etonogestrel | 150% | 20% | 14% | 0% | 15% |

| Gestodene | 90% | 85% | 27% | 290% | 40% |

| Norgestimate | 15% | 0% | 1% | 0% | 0% |

(Note: PR relative to Promegestone; AR relative to Metribolone; GR relative to Dexamethasone; MR relative to Aldosterone; SHBG relative to Dihydrotestosterone.)

Mechanism of Action: Progesterone Receptor Signaling

18-methylated 19-nor steroids exert their primary physiological effects via the classical genomic signaling pathway. Upon cellular entry, the lipophilic gonane binds to the cytoplasmic PR (isoforms PR-A and PR-B). This induces a conformational shift that forces the dissociation of inhibitory heat shock proteins (HSP90/HSP70). The activated receptor homodimerizes, translocates to the nucleus, and binds to Progesterone Response Elements (PREs) to modulate gene transcription[6].

Fig 1. Classical genomic signaling pathway of 13-ethylgonane progestins.

Experimental Methodologies: Validating Progestogenic Activity

High-affinity receptor binding does not guarantee functional agonism; a molecule could act as a competitive antagonist (e.g., mifepristone). Therefore, evaluating novel 13-ethylgonanes requires a self-validating, three-tier experimental system : molecular binding, cellular transactivation, and physiological tissue response.

Tier 1: In Vitro Radioligand Competitive Binding Assay

Purpose: Isolates pure LBD interaction affinity (

-

Cytosol Preparation: Homogenize estrogen-primed rabbit uterine tissue in a Tris-HCl buffer. Centrifuge at 105,000 × g to isolate the cytosolic fraction containing high concentrations of unbound PR.

-

Incubation: Incubate the cytosol with a fixed concentration (e.g., 2 nM) of

-Promegestone (R5020). Causality note: R5020 is used instead of -

Competition: Add serial dilutions (

to -

Separation: Add dextran-coated charcoal to the mixture. Causality note: The charcoal adsorbs free, highly lipophilic unbound steroids. Centrifugation leaves only the receptor-bound

-ligand in the supernatant. -

Quantification: Measure the supernatant radioactivity via liquid scintillation counting and calculate the

and

Tier 2: Cell-Based Transactivation Assay

Purpose: Confirms functional agonism (

-

Cell Culture: Culture T47D human breast cancer cells (endogenously expressing high PR levels) in phenol red-free media with charcoal-stripped serum to eliminate endogenous steroid interference.

-

Transfection: Transiently transfect cells with a PRE-luciferase reporter plasmid.

-

Treatment & Detection: Expose cells to the test gonane for 24 hours, lyse the cells, add luciferin substrate, and quantify luminescence to plot dose-response efficacy.

Tier 3: In Vivo Endometrial Transformation (McPhail Scale)

Purpose: Validates physiological tissue remodeling (Clauberg Test)[7].

-

Priming: Administer subcutaneous 17β-estradiol (5 µ g/day ) to immature female rabbits for 6 days to upregulate PR expression.

-

Dosing: Administer the 13-ethylgonane test compound (oral or sub-Q) from days 7 to 11.

-

Histology: On day 12, excise the uterine horns, fix in formalin, embed in paraffin, and stain with H&E.

-

Scoring: A blinded pathologist scores glandular proliferation and arborization on the McPhail scale (0 = no transformation, 4 = maximal secretory transformation).

Fig 2. Self-validating screening workflow for evaluating novel 13-ethylgonane progestins.

Pharmacokinetics and Serum Protein Interactions

A defining clinical feature of 13-ethylgonanes is their interaction with Sex Hormone-Binding Globulin (SHBG). Unlike natural progesterone, which binds to CBG, gonanes like gestodene and levonorgestrel possess a high binding affinity for SHBG[1][5].

Pharmacokinetic Causality: The 13-ethyl group and the specific A-ring conformations of these synthetic progestins mimic the structural motifs of endogenous androgens. This allows them to occupy the SHBG binding pocket. In clinical applications (such as oral contraceptives), this SHBG binding acts as a circulating reservoir. It protects the steroid from rapid hepatic clearance, significantly prolonging its biological half-life and modulating the free, biologically active fraction of the drug available to target tissues[4][5].

References

-

Pharmacological profile of progestins. PubMed (nih.gov).[Link]

-

Understanding Progestins: From Basics to Clinical Applicability. PMC (nih.gov).[Link]

-

Pharmacology of Progestogens. Krause und Pachernegg.[Link]

-

Progestins - Mechanism of Action, Pharmacokinetics, Preparations, Dose, Uses, Adverse Effects, Synthetic Progestins, Natural Progestin. Pharmacy 180.[Link]

-

Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects. PMC (nih.gov).[Link]

-

Binding of oral contraceptive progestogens to serum proteins and cytoplasmic receptor. PubMed (nih.gov).[Link]

-

Progestogen-Mediated Neuroprotection in Central Nervous System Disorders. Karger Publishers.[Link]

-

The effects of progesterones on blood lipids in hormone replacement therapy. PMC (nih.gov).[Link]

-

Gestodene. Wikipedia. [Link]

-

The clinical relevance of progestogens in hormonal contraception: Present status and future developments. PMC (nih.gov).[Link]

Sources

- 1. Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The clinical relevance of progestogens in hormonal contraception: Present status and future developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of progesterones on blood lipids in hormone replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gestodene - Wikipedia [en.wikipedia.org]

- 5. Binding of oral contraceptive progestogens to serum proteins and cytoplasmic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. pharmacy180.com [pharmacy180.com]

The Pivotal Role of 18-Methyl-19-nortestosterone in the Synthesis of Levonorgestrel: A Technical Guide

Abstract

Levonorgestrel, a second-generation synthetic progestin, is a cornerstone of hormonal contraception. Its efficacy and safety profile are intrinsically linked to its precise stereochemistry, particularly the 13β-ethyl group. A critical intermediate in many total and semi-synthetic routes to this vital active pharmaceutical ingredient is 18-methyl-19-nortestosterone. This technical guide provides an in-depth exploration of the strategic role of 18-methyl-19-nortestosterone as the penultimate precursor in levonorgestrel synthesis. We will dissect the key chemical transformation—stereoselective ethynylation at the C-17 position—and elucidate the underlying mechanistic principles and process considerations essential for researchers, chemists, and professionals in drug development.

Introduction: The Significance of Levonorgestrel and its Gonane Structure

Levonorgestrel, chemically known as (17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one, is a potent progestin widely utilized in oral contraceptives, emergency contraception, and hormonal intrauterine devices.[1] Its biological activity is conferred by its specific three-dimensional structure, which allows for high-affinity binding to the progesterone receptor. The defining feature of the gonane subgroup of progestins, to which levonorgestrel belongs, is the substitution of the C-19 angular methyl group with a hydrogen atom and the presence of an 18-methyl group (which is biosynthetically an ethyl group at C-13).[2][3]

The total synthesis of levonorgestrel presents a significant stereochemical challenge, particularly in establishing the correct configuration at multiple chiral centers. Industrial manufacturing has historically relied on both total synthesis and semi-synthetic approaches. A key convergent strategy in many of these pathways is the formation of an 18-methyl-19-nortestosterone core, which serves as the immediate precursor for the introduction of the pharmacologically essential 17α-ethynyl group.

18-Methyl-19-nortestosterone: The Penultimate Precursor

18-Methyl-19-nortestosterone, also known as 13β-ethyl-17β-hydroxygon-4-en-3-one, is the direct structural analog of levonorgestrel, lacking only the C-17α ethynyl moiety. Its strategic importance lies in the fact that it possesses the complete tetracyclic steroid nucleus with the correct stereochemistry at the C-13 position (the ethyl group). This simplifies the final, critical step of the synthesis to a single, well-defined chemical transformation.

The synthesis of 18-methyl-19-nortestosterone itself can be achieved through various multi-step sequences, often involving the construction of the steroid skeleton from simpler starting materials. These routes are designed to stereoselectively introduce the C-13 ethyl group, a key challenge in gonane synthesis.[3][4]

The Core Transformation: Stereoselective Ethynylation of the C-17 Ketone

The conversion of 18-methyl-19-nortestosterone to levonorgestrel is achieved through a stereoselective ethynylation reaction at the C-17 ketone. This reaction is a nucleophilic addition of an acetylide anion to the carbonyl group. The stereochemical outcome is of paramount importance, as only the 17α-ethynyl isomer (levonorgestrel) possesses the desired progestational activity; the 17β-ethynyl isomer is inactive.[2]

The stereoselectivity of the attack is governed by steric hindrance. The acetylide anion preferentially attacks the less hindered α-face of the C-17 ketone, leading to the formation of the desired 17β-hydroxy-17α-ethynyl configuration.

Sources

The Evolution of 18-Methyl Steroids (Gonanes) in Contraceptive Pharmacology: A Technical Retrospective

Introduction: The Estrane to Gonane Transition

The development of synthetic progestins for oral contraception represents one of the most significant triumphs of 20th-century medicinal chemistry. Early first-generation progestins, such as norethisterone, were based on the estrane nucleus (19-nortestosterone)[1]. While effective at inhibiting ovulation, these compounds exhibited dose-dependent androgenic and estrogenic off-target effects due to cross-reactivity with the androgen receptor (AR) and estrogen receptor (ER).

To optimize the therapeutic index, researchers in the 1960s, led by Herchel Smith at Wyeth Pharmaceuticals, pioneered the synthesis of 18-methyl steroids [2]. In steroid nomenclature, the C18 methyl group is attached to the C13 position. By adding an additional methyl group to C18, the C13 substituent is effectively transformed from a methyl to an ethyl group. This structural class, known as gonanes (13-ethyl-19-nortestosterone derivatives), demonstrated a profound increase in progestational potency, allowing for lower clinical dosing and reduced side effects.

Structural Pharmacology: The Rationale Behind the 13-Ethyl Pharmacophore

The substitution of a methyl group with an ethyl group at the C13 position is not merely a cosmetic chemical change; it fundamentally alters the ligand-receptor interaction thermodynamics.

-

Steric Bulk and Hydrophobic Pocketing: The Progesterone Receptor (PR) ligand-binding domain contains a specific hydrophobic pocket that accommodates the D-ring of the steroid. The extended steric bulk of the 13-ethyl group fills this pocket more completely than a 13-methyl group, increasing the binding affinity by over 200%[3].

-

Metabolic Stability: The 18-methyl modification, combined with the 17α-ethynyl group, sterically hinders hepatic enzymes (such as CYP3A4) from rapidly oxidizing the 17β-hydroxyl group, thereby preventing rapid first-pass metabolism and ensuring high oral bioavailability[4].

Genomic signaling pathway of 18-methyl progestins via the progesterone receptor.

Chemical Synthesis: The Herchel Smith Total Synthesis Protocol

Unlike first-generation progestins which were synthesized via partial synthesis from natural precursors like diosgenin, norgestrel was the first progestogen manufactured via total chemical synthesis [2]. The protocol below outlines the adapted Torgov-Ananchenko cyclization used to build the gonane scaffold.

Self-Validating Protocol: Total Synthesis of Racemic Norgestrel

-

Step 1: Halogenation & Chain Extension

-

Action: React 3-(3-methoxyphenyl)propan-1-ol with phosphorus tribromide (PBr3) to yield 1-(3-bromopropyl)-3-methoxybenzene. Treat the product with ethynylsodium.

-

Causality: This establishes the terminal alkyne required for the subsequent ring-forming condensation, building the foundational A/B ring precursor.

-

Validation Check: Confirm complete conversion via GC-MS (absence of the broad hydroxyl peak, appearance of a sharp alkyne C-H stretch at ~3300 cm⁻¹ in FTIR).

-

-

Step 2: Modified Torgov-Ananchenko Cyclization

-

Action: Condense the alkyne intermediate with 2-ethylcyclopentane-1,3-dione under base catalysis, followed by acid-catalyzed cyclization.

-

Causality: The deliberate use of 2-ethylcyclopentane-1,3-dione (instead of the 2-methyl variant) is the critical divergence from estrane synthesis. It directly installs the 13-ethyl (18-methyl) group that defines the highly potent gonane pharmacophore.

-

Validation Check: Conduct 1H-NMR spectroscopy to verify the presence of the 13-ethyl triplet signature (~0.9 ppm), confirming the successful incorporation of the bulky C13 substituent.

-

-

Step 3: Birch Reduction

-

Action: Treat the tetracyclic intermediate with Lithium in liquid ammonia (Li/NH3), followed by mild acid hydrolysis.

-

Causality: This reduces the aromatic A-ring to an enone, yielding the biologically essential 3-keto-4-ene system (Δ4-3-ketone). This structural motif is mandatory for PR binding and eliminates unwanted estrogenic activity.

-

Validation Check: UV-Vis spectroscopy must show a shift to λmax ~240 nm, characteristic of α,β-unsaturated ketones.

-

-

Step 4: Ethynylation at C17

-

Action: Perform a kinetically controlled addition of lithium acetylide to the C17 carbonyl group.

-

Causality: Introduces the 17α-ethynyl group. This modification sterically shields the adjacent 17β-hydroxyl group from rapid hepatic degradation, granting the molecule its oral bioavailability.

-

Validation Check: HPLC-UV to ensure purity >98%. X-ray crystallography or 2D-NMR (NOESY) to confirm the specific 17α-ethynyl/17β-hydroxy stereochemistry.

-

-

Step 5: Chiral Resolution (The Levonorgestrel Isolation)

-

Action: Separate the racemic norgestrel mixture using chiral chromatography or diastereomeric salt crystallization[5].

-

Causality: The biological activity of norgestrel resides exclusively in the levorotatory (13β-ethyl) enantiomer. The dextrorotatory (13α-ethyl) isomer is biologically inactive. Isolating levonorgestrel halves the required clinical dose and reduces metabolic burden[2].

-

Validation Check: Polarimetry must confirm a specific rotation of [α]D = -32.4° (in CHCl3), ensuring >99% enantiomeric excess (ee) of the active Levonorgestrel.

-

Total chemical synthesis and chiral resolution workflow of Levonorgestrel.

Pharmacodynamics & Receptor Binding Profile

The transition from 1st-generation estranes to 2nd- and 3rd-generation gonanes is best illustrated by their receptor binding affinities. The 13-ethyl group dramatically increases PR affinity, leading to robust anti-gonadotropic effects (suppression of LH/FSH) and profound endometrial pseudodecidualization[3].

However, 2nd-generation gonanes like levonorgestrel still retain partial affinity for the Androgen Receptor (AR), which can lead to side effects such as acne or changes in lipid profiles. This drove the development of 3rd-generation gonanes (e.g., desogestrel, gestodene), which feature additional modifications (such as an 11-methylene group or a Δ15 double bond) to selectively decrease AR affinity while maintaining or boosting PR affinity[3].

Quantitative Comparison of Progestin Pharmacodynamics

| Progestin Class | Compound | Structural Hallmark | Relative PR Affinity (%) | Relative AR Affinity (%) | SHBG Binding Affinity |

| 1st Gen (Estrane) | Norethisterone | 13-Methyl | 155 | 45 | Low |

| 2nd Gen (Gonane) | Levonorgestrel | 13-Ethyl (18-Methyl) | 323 | 58 | High |

| 3rd Gen (Gonane) | Etonogestrel** | 13-Ethyl + 11-Methylene | 300 | 20 | Low |

| 3rd Gen (Gonane) | Gestodene | 13-Ethyl + Δ15 Double Bond | 864 | 84 | High |

*Values represent approximate Relative Binding Affinities (RBA) compared to standard reference ligands (e.g., Promegestone for PR = 100%; Metribolone for AR = 100%) as established in comparative endocrinology literature. **Etonogestrel (3-keto-desogestrel) is the biologically active metabolite of the prodrug Desogestrel.

Clinical Translation and Legacy

The synthesis of 18-methyl steroids revolutionized reproductive endocrinology. Levonorgestrel remains the gold standard for emergency contraception (due to its ability to rapidly delay ovulation via LH surge disruption) and is the active pharmaceutical ingredient in the most widely used long-acting reversible contraceptives (LARCs), including subdermal implants and intrauterine devices (IUDs)[4]. The precise chemical engineering of the gonane nucleus—balancing steric bulk, lipophilicity, and receptor specificity—stands as a masterclass in rational drug design.

References

-

5. 6.

Sources

Methodological & Application

GC-MS Detection of 18-Methylnandrolone Metabolites: Application Note & Protocol

This Application Note is designed for researchers and anti-doping scientists requiring a robust protocol for the detection of 18-methylnandrolone (chemically defined as 13-ethyl-19-nortestosterone ) and its primary urinary metabolites.

The following guide synthesizes current WADA-accredited laboratory standards with specific methodologies derived from forensic toxicology literature (e.g., Thieme et al., Anielski et al.).

Introduction & Scientific Context

18-Methylnandrolone (13-ethyl-17β-hydroxygon-4-en-3-one) is a synthetic anabolic-androgenic steroid (AAS). It is the 13-ethyl homolog of nandrolone (19-nortestosterone). Unlike endogenous steroids which possess a C13-methyl group, this designer steroid features a C13-ethyl group (often referred to as "18-methyl" in steroid nomenclature because the carbon attached to C13 is numbered C18; adding a methyl to C18 creates an ethyl group).

Doping Control Relevance

This compound is prohibited by the World Anti-Doping Agency (WADA) under Section S1.1 (Anabolic Androgenic Steroids) .[1] It is often detected as a result of ingesting the prohormone Methoxydienone (13β-ethyl-3-methoxygona-2,5(10)-dien-17-one), which hydrolyzes and metabolizes into 18-methylnandrolone and subsequently its downstream metabolites.

Metabolic Target

Direct detection of the parent compound in urine is limited due to rapid metabolism. The primary analytical targets for GC-MS confirmation are the A-ring reduced metabolites, specifically:

-

18-Methyl-19-norandrosterone (13-ethyl-3α-hydroxy-5α-gonan-17-one)

-

18-Methyl-19-noretiocholanolone (13-ethyl-3α-hydroxy-5β-gonan-17-one)

These metabolites are analogs of the standard nandrolone metabolites (19-NA and 19-NE) but exhibit a mass shift of +14 Da due to the extra methylene group in the ethyl side chain.

Metabolic Pathway & Mechanism

The metabolism follows the classic 19-norsteroid reduction pathway, modified by the steric influence of the 13-ethyl group.

Caption: Metabolic pathway from the prohormone Methoxydienone to the diagnostic urinary metabolites targeted by GC-MS.

Experimental Protocol

Reagents & Standards

-

Reference Standards: 18-methyl-19-norandrosterone (if available custom synthesized) or use Methoxydienone excretion urine as a positive control.

-

Enzyme:

-Glucuronidase (from E. coli K12). -

Derivatization Mix (MSTFA/NH

I/Thiol):-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Ammonium Iodide (NH

I) -

Ethanethiol or 2-Propanethiol (Catalyst for enolization and protection)

-

Preparation: Dissolve 5 mg NH

I in 1 mL MSTFA; add 2

-

-

Internal Standard: Methyltestosterone or deuterated 19-norandrosterone-d4.

Sample Preparation Workflow

This protocol uses Solid Phase Extraction (SPE) followed by chemical derivatization to convert polar hydroxyl/keto groups into volatile Trimethylsilyl (TMS) derivatives suitable for GC-MS.

Step 1: Hydrolysis[2]

-

Aliquot 2 mL of urine.[3]

-

Add 1 mL Phosphate Buffer (0.8 M, pH 7.0).

-

Add 50

L -

Add Internal Standard .[3]

-

Incubate at 50°C for 60 minutes .

Step 2: Extraction (SPE)

-

Condition SPE cartridge (C18 or polymeric mixed-mode) with 2 mL Methanol then 2 mL water.

-

Load hydrolyzed sample.[3]

-

Wash with 2 mL water, then 2 mL 20% Methanol (to remove impurities).

-

Elute with 2 mL Methanol .

-

Evaporate eluate to dryness under Nitrogen at 50°C.

Step 3: Derivatization

Critical Step: The steric hindrance of the 13-ethyl group requires aggressive derivatization to ensure complete silylation of the 17-keto group (enol-TMS formation) or stable 3-OH silylation.

-

Reconstitute dried residue in 50

L of the MSTFA/NH -

Incubate at 60°C for 30 minutes .

-

Transfer to autosampler vial with insert.

Caption: Step-by-step sample preparation workflow for the isolation and derivatization of 18-methylnandrolone metabolites.

GC-MS Analysis Parameters

Instrumentation

-

GC System: Agilent 7890B or equivalent.

-

MS System: Agilent 5977 (Single Quad) or 7010 (Triple Quad) in EI mode.

-

Column: Agilent HP-Ultra 1 or Phenomenex ZB-1ms (17 m

0.2 mm

GC Conditions[4][5][6][7][8][9]

-

Inlet: Split/Splitless (Pulsed Splitless recommended), 280°C.

-

Carrier Gas: Helium, constant flow 1.0 mL/min.

-

Temperature Program:

-

Start at 180°C (hold 0 min).

-

Ramp 3°C/min to 231°C .

-

Ramp 30°C/min to 310°C (hold 2 min). Total run time: ~20 minutes.

-

Mass Spectrometry (EI Source)

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Ionization: Electron Impact (70 eV).[4]

-

Acquisition Mode: SIM (Selected Ion Monitoring) for trace detection.

Target Ions (SIM Groups)

The target metabolites are analyzed as Bis-TMS derivatives (silylation at 3-OH and enolization/silylation at 17-C=O is possible, but standard MSTFA/NH4I usually yields the Bis-TMS of the 3-OH, 17-enol form or simply the 3-TMS if the ketone is sterically hindered; however, literature confirms the Bis-TMS (MW 434) is the diagnostic species).

| Analyte | Derivative | Molecular Ion ( | Diagnostic Ion 1 | Diagnostic Ion 2 |

| 18-Methyl-19-norandrosterone | Bis-TMS | 434 | 405 ( | 315 ( |

| 18-Methyl-19-noretiocholanolone | Bis-TMS | 434 | 405 ( | 315 ( |

| 19-Norandrosterone (Ref) | Bis-TMS | 420 | 405 ( | 315 ( |

Interpretation of Fragmentation:

-

m/z 434: Molecular ion of the 13-ethyl analog (19-NA is 420; 420 + 14 = 434).

-

m/z 405: Loss of the ethyl group (M - 29). Note that 19-NA loses a methyl (M - 15) to also give 405. Crucial: Both the standard nandrolone metabolite and the 18-methyl analog produce m/z 405. You must use the molecular ion (434) to distinguish them.

-

m/z 315: Characteristic D-ring fragmentation.

Results & Interpretation

Chromatographic Separation

The 5

-

18-Methyl-19-norandrosterone: Elutes earlier (typically).

-

18-Methyl-19-noretiocholanolone: Elutes later.

-

Note: Relative Retention Times (RRT) should be established using the Internal Standard.

Validation Criteria

-

Retention Time: The analyte peak must fall within

1% of the reference standard retention time. -

Ion Ratios: The relative abundance of ions 434, 405, and 315 must match the reference spectrum within tolerance (typically

20% relative). -

Signal-to-Noise: The molecular ion (434) must have S/N > 3:1 for LOD.

Potential Interferences[3]

-

Levonorgestrel: This contraceptive is also a 13-ethyl-19-nor steroid. Its metabolism can produce 18-methyl-19-noretiocholanolone.

-

Differentiation: Levonorgestrel use typically results in high concentrations of Tetrahydronorgestrel (THNG). If 18-methylnandrolone metabolites are found, check for THNG to rule out Levonorgestrel administration (Börjesson et al., 2021).

References

-

Thieme, D., et al. (2022). Detection of 18-methyl steroids: Case report on a forensic urine sample and corresponding dietary supplements. Drug Testing and Analysis. Link

-

Anielski, P., et al. (2025). Recent advances in mass spectrometry for the detection of doping. ResearchGate. Link

-

Börjesson, A., et al. (2021). Avoid Falsely Accusing Female Athletes Who Use Levonorgestrel of Doping. Drug Testing and Analysis. Link

-

World Anti-Doping Agency. (2024). The 2024 Prohibited List. WADA. Link

Sources

Application Note: Extraction and LC-MS/MS Quantification of 18-Methyl Steroids from Biological Matrices

Overview and Scientific Context

18-methyl steroids are a distinct class of steroidal compounds characterized by an ethyl group at the C13 position (often denoted as an 18-methyl substitution on the gonane skeleton)[1]. This class includes widely used synthetic progestins (e.g., levonorgestrel, gestodene, etonogestrel)[2] and designer anabolic-androgenic steroids (e.g., methoxydienone and its 18-methyl-19-nortestosterone metabolites)[3].

Accurate quantification of these compounds in biological matrices (plasma, serum, and urine) is critical for clinical pharmacokinetic (PK) profiling of contraceptives[4] and forensic anti-doping analysis[3]. However, bioanalysis is heavily complicated by the extreme lipophilicity of these steroids, their high degree of plasma protein binding, and their low circulating concentrations (often in the low pg/mL range)[4]. Consequently, rigorous sample preparation is mandatory to isolate the analytes while eliminating matrix effects, such as ion suppression caused by endogenous phospholipids.

Mechanistic Insights: Choosing the Right Extraction Strategy

As an application scientist, selecting the correct sample preparation method requires balancing analyte recovery with matrix depletion. The two most validated approaches for 18-methyl steroids are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

-

Liquid-Liquid Extraction (LLE) for Blood Matrices: LLE is the gold standard for extracting 18-methyl steroids from serum and plasma[4],[5]. A specific solvent mixture of Hexane:Ethyl Acetate (70:30, v/v) is highly recommended[5].

-

The Causality: Hexane provides extreme non-polarity to isolate the highly lipophilic steroid core. However, hexane alone yields poor recovery because these steroids bind tightly to sex hormone-binding globulin (SHBG) and albumin. The addition of 30% ethyl acetate provides just enough polarity to disrupt these protein-steroid hydrogen bonds without co-extracting highly polar matrix components (like phospholipids) that cause severe ion suppression in the mass spectrometer.

-

-

Solid-Phase Extraction (SPE) for Urine: In forensic toxicology, urine is the primary matrix. Polymeric mixed-mode sorbents (e.g., Oasis HLB) are preferred[3].

-

The Causality: Urine contains a vast array of polar salts, urea, and phase II metabolites. The hydrophilic-lipophilic balance of the HLB sorbent retains both the lipophilic parent 18-methyl steroids and their slightly more polar glucuronidated metabolites during aqueous washing steps, allowing for highly selective elution using 100% organic solvents.

-

Extraction Workflows

Fig 1. Comparative sample preparation workflows for 18-methyl steroids via LLE and SPE.

Quantitative Data Summary

The following table summarizes validated extraction methodologies and their performance metrics across different biological matrices based on recent bioanalytical literature.

| Extraction Method | Target Analyte(s) | Matrix | Sample Vol. | LLOQ | Recovery | Source |

| LLE (Hexane:EtOAc) | Levonorgestrel | Human Serum | 500 µL | 32.5 pg/mL | >90% | [4] |

| LLE (Hexane:EtOAc) | Levonorgestrel | Human Plasma | 500 µL | 250.0 pg/mL | >85% | [5] |

| Online SPE | 6 Synthetic Progestins | Human Plasma | Varies | 2 - 100 ng/mL | 92.5 - 106.4% | [2] |

| Offline SPE (HLB) | Methoxydienone Metabolites | Human Urine | 1 - 5 mL | N/A (Qualitative) | N/A | [3] |

Step-by-Step Experimental Protocols

Protocol A: LLE of Levonorgestrel from Human Serum/Plasma

This protocol is optimized for trace-level PK monitoring (pg/mL range).

-

Sample Aliquoting: Transfer 500 µL of human serum/plasma into a clean 10 mL glass centrifuge tube.

-

Causality: Glass is strictly required. Plastic tubes can leach plasticizers (e.g., phthalates) into the highly non-polar extraction solvent, causing severe ion suppression during ESI-MS.

-

-